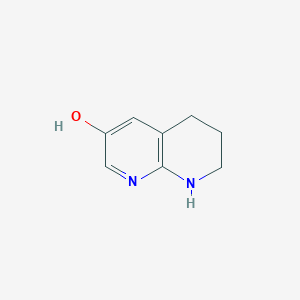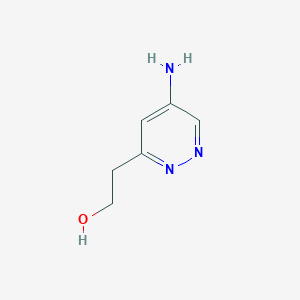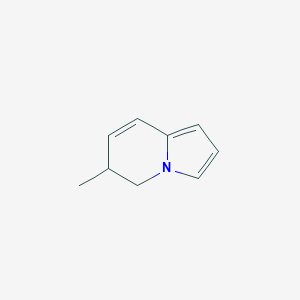![molecular formula C5H4N4 B11924071 7H-Pyrazolo[4,3-d]pyrimidine CAS No. 272-53-7](/img/structure/B11924071.png)
7H-Pyrazolo[4,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7H-Pyrazolo[4,3-d]pyrimidine is an organic compound belonging to the class of pyrazolopyrimidines. These compounds are characterized by a fused ring structure consisting of a pyrazole ring and a pyrimidine ring. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of 7H-Pyrazolo[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-1H-pyrazole with formamide under reflux conditions to yield the desired product . Another approach includes the use of substituted enamines, triethyl orthoformate, and ammonium acetate under zinc chloride catalysis .
Industrial Production Methods: : Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: : 7H-Pyrazolo[4,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolopyrimidine oxides, while substitution reactions can introduce various alkyl, aryl, or other functional groups .
Applications De Recherche Scientifique
7H-Pyrazolo[4,3-d]pyrimidine has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is a key scaffold in the development of kinase inhibitors, which are crucial in cancer therapy.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
Mécanisme D'action
The mechanism of action of 7H-Pyrazolo[4,3-d]pyrimidine primarily involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound binds to the active site of CDKs, inhibiting their activity and thereby disrupting the cell cycle progression. This leads to apoptosis in cancer cells, making it a potent anticancer agent .
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another pyrazolopyrimidine with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with a triazole ring fused to the pyrazolopyrimidine scaffold.
Uniqueness: : this compound stands out due to its specific structural features that allow for selective inhibition of CDKs. This selectivity is crucial for its effectiveness as an anticancer agent, as it targets tumor cells while minimizing effects on normal cells .
Propriétés
Numéro CAS |
272-53-7 |
|---|---|
Formule moléculaire |
C5H4N4 |
Poids moléculaire |
120.11 g/mol |
Nom IUPAC |
7H-pyrazolo[4,3-d]pyrimidine |
InChI |
InChI=1S/C5H4N4/c1-5-4(2-8-9-5)7-3-6-1/h2-3H,1H2 |
Clé InChI |
VVKMALSKFCBGDU-UHFFFAOYSA-N |
SMILES canonique |
C1C2=NN=CC2=NC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B11924002.png)
![4-Azaspiro[2.5]octan-6-ol](/img/structure/B11924015.png)
![3-Vinylpyrazolo[1,5-a]pyridine](/img/structure/B11924019.png)
![3-Methyl-4,5,6,7-tetrahydro-3H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B11924023.png)

![5H-Pyrrolo[3,4-D]pyrimidine](/img/structure/B11924032.png)




![1-Oxa-2,6,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11924069.png)


